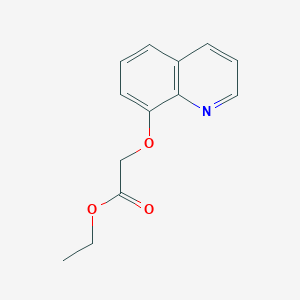

Ethyl (quinolin-8-yloxy)acetate

概要

説明

Ethyl (quinolin-8-yloxy)acetate is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science

準備方法

Synthetic Routes and Reaction Conditions: Ethyl (quinolin-8-yloxy)acetate can be synthesized through several methods, including conventional heating, microwave irradiation, and ultrasound irradiation. One common method involves the reaction of 8-hydroxyquinoline with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone under reflux conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound may be optimized for higher yields and efficiency. Microwave-assisted synthesis has gained popularity due to its ability to accelerate reaction rates and improve product yields. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster and more efficient synthesis compared to conventional methods .

化学反応の分析

Types of Reactions: Ethyl (quinolin-8-yloxy)acetate undergoes various chemical reactions, including substitution, oxidation, and reduction. One notable reaction is the Williamson ether synthesis, where it can react with halogenated compounds to form bisquinoline derivatives .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include bases like potassium carbonate and solvents such as acetone and acetonitrile. Reaction conditions often involve refluxing the mixture to ensure complete reaction .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in the Williamson ether synthesis, bisquinoline derivatives are formed .

科学的研究の応用

Biological Properties

Ethyl (quinolin-8-yloxy)acetate exhibits a range of biological activities attributed to its quinoline structure. Notable properties include:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including HepG2 cells, with IC50 values ranging from 2.46 to 41.31 μM .

- Antimicrobial Properties : It has demonstrated effectiveness against several bacterial strains, making it a candidate for developing new antimicrobial agents.

- Enzyme Inhibition : this compound has been studied for its ability to inhibit enzymes such as α-glucosidase and α-amylase, which are relevant in diabetes management .

Table 2 lists the biological activities associated with this compound and its derivatives:

| Biological Activity | Target Organism/Cell Line | IC50 Value (μM) |

|---|---|---|

| Anticancer | HepG2 | 2.46 - 41.31 |

| Antimicrobial | Various bacterial strains | Not specified |

| Enzyme Inhibition | α-Glucosidase | Not specified |

| α-Amylase | Not specified |

Case Studies

Several studies have documented the applications and efficacy of this compound in drug development and material science:

- Cytotoxic Activity Against Cancer Cells : A study focused on synthesizing molecular hybrids based on quinoline derivatives showed that certain hybrids exhibited potent anticancer effects by inhibiting tubulin polymerization, leading to apoptosis in cancer cells .

- Antimicrobial Studies : Research indicated that this compound derivatives could effectively combat bacterial infections, highlighting their potential use in developing new antibiotics.

- Greener Synthesis Techniques : The comparative study of synthesis methods emphasized the advantages of microwave and ultrasound techniques over conventional methods, showcasing their efficiency in producing high yields with reduced environmental impact .

作用機序

The mechanism of action of ethyl (quinolin-8-yloxy)acetate involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, it disrupts the formation of microtubules, which are essential for cell division. This disruption can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells .

類似化合物との比較

Ethyl (quinolin-8-yloxy)acetate can be compared to other quinoline derivatives such as (quinolin-8-yloxy)-acetic acid, (2-methyl-quinolin-4-yloxy)-acetic acid, and 2-(quinolin-3-yl)acetic acid. These compounds share similar structural features but may differ in their biological activities and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its synthesis can be achieved through multiple methods, and it undergoes a range of chemical reactions. Its applications in research, particularly in the development of new anticancer agents, highlight its importance in medicinal chemistry. By understanding its mechanism of action and comparing it with similar compounds, researchers can further explore its potential and develop new applications.

生物活性

Ethyl (quinolin-8-yloxy)acetate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data.

Chemical Structure and Synthesis

This compound, with the chemical formula C₁₃H₁₃NO₃, is synthesized through various methods including conventional techniques and modern approaches like microwave and ultrasound irradiation. These methods have shown to yield higher purity and better yields compared to traditional synthesis methods .

1. Anticancer Properties

This compound has been identified as a potential anticancer agent. Its mechanism primarily involves the inhibition of tubulin polymerization, which is crucial for cell division. By disrupting microtubule formation, it can induce cell cycle arrest and apoptosis in cancer cells. Studies have reported IC₅₀ values ranging from 2.46 to 41.31 μM against various cancer cell lines, notably HepG2 (liver cancer) cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 2.46 | Tubulin polymerization inhibition |

| MCF-7 | 15.00 | Induction of apoptosis |

| A549 | 41.31 | Cell cycle arrest |

2. Antimicrobial Properties

The compound also exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness with inhibition zones ranging from 20 mm to 24.5 mm against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 0.78 mg/mL .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 22 ± 0.6 | 0.78 |

| Bacillus subtilis | 24.5 ± 0.3 | 0.78 |

| Escherichia coli | 21 ± 0.2 | 0.78 |

| Klebsiella pneumoniae | 20 ± 0.5 | 3.12 |

The primary mechanism by which this compound exerts its biological effects involves interaction with tubulin, leading to the disruption of microtubule dynamics essential for mitosis. This action is crucial in cancer therapy as it can selectively target rapidly dividing cells.

In addition to its anticancer effects, the compound's antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Case Studies

Recent studies have highlighted the compound's potential in clinical applications:

- Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant increase in active caspase-9 levels, indicating enhanced apoptotic activity within HepG2 cells .

- Antibacterial Efficacy : Another investigation reported that the compound showed superior antibacterial properties compared to standard antibiotics like gentamicin, suggesting its potential as an alternative therapeutic agent in treating bacterial infections .

特性

IUPAC Name |

ethyl 2-quinolin-8-yloxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-16-12(15)9-17-11-7-3-5-10-6-4-8-14-13(10)11/h3-8H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSJLXSVLSTJAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。